molecular formula C5H7F4NO2 B11989732 1-Methyl-2,2,3,3-tetrafluoropropyl carbamate CAS No. 756-48-9

1-Methyl-2,2,3,3-tetrafluoropropyl carbamate

Cat. No.: B11989732
CAS No.: 756-48-9
M. Wt: 189.11 g/mol
InChI Key: XUIBKESPXOBFGS-UHFFFAOYSA-N
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Description

1-Methyl-2,2,3,3-tetrafluoropropyl carbamate is a chemical compound with the molecular formula C5H7F4NO2 and a molecular weight of 189.11 g/mol . It is known for its unique structure, which includes four fluorine atoms, making it a fluorinated carbamate. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2,2,3,3-tetrafluoropropyl carbamate typically involves the reaction of 1-methyl-2,2,3,3-tetrafluoropropanol with a carbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2,2,3,3-tetrafluoropropyl carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-2,2,3,3-tetrafluoropropyl carbamate is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methyl-2,2,3,3-tetrafluoropropyl carbamate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by forming covalent bonds with the active site, leading to the inactivation of the enzyme. This mechanism is utilized in various biochemical studies to understand enzyme function and regulation .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2,2,3,3-tetrafluoropropanol: A precursor in the synthesis of 1-Methyl-2,2,3,3-tetrafluoropropyl carbamate.

    2,2,3,3-Tetrafluoropropyl carbamate: A similar compound with a different substitution pattern.

    1-Methyl-2,2,3,3-tetrafluoropropyl chloride: Another fluorinated compound with similar properties.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of four fluorine atoms, which impart distinct chemical and physical properties. These properties make it valuable in various scientific and industrial applications .

Properties

CAS No.

756-48-9

Molecular Formula

C5H7F4NO2

Molecular Weight

189.11 g/mol

IUPAC Name

3,3,4,4-tetrafluorobutan-2-yl carbamate

InChI

InChI=1S/C5H7F4NO2/c1-2(12-4(10)11)5(8,9)3(6)7/h2-3H,1H3,(H2,10,11)

InChI Key

XUIBKESPXOBFGS-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(F)F)(F)F)OC(=O)N

Origin of Product

United States

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